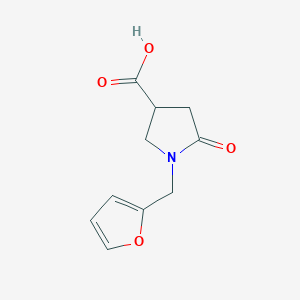
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols, demonstrating the versatility in introducing substituents into the pyrrolidin-2-one nucleus, which is crucial for creating compounds with enhanced biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using spectroscopic techniques such as 1H NMR and IR spectrometry. Characteristic peaks in the 1H NMR spectra, alongside IR spectra containing bands of stretching vibrations of various functional groups, indicate the formation of the desired derivatives. This detailed analysis helps in confirming the successful synthesis and understanding the structural features of these molecules (Rubtsova et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are explored in the field of organic chemistry, primarily in the synthesis of various bioactive compounds. For example, Rubtsova et al. (2020) studied the synthesis of derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols. These derivatives are significant for their potential as medicinal molecules due to the structural flexibility of pyrrolidin-2-ones (Rubtsova et al., 2020).
Catalytic Processes
In catalytic chemistry, this compound is used in studies exploring chemoselective C–H and C–Br activation in Heck reactions. Patra et al. (2010) demonstrated the use of Pd(II)-catalyzed alkenylation of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylate derivatives, showing the compound's utility in complex organic syntheses (Patra, Ray, & Kar, 2010).
Pharmaceutical Research
This compound's derivatives are also explored for pharmaceutical applications. Tumosienė et al. (2019) synthesized novel derivatives and evaluated their antioxidant activities, discovering some compounds with potent antioxidant properties, superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Biophysical Research
In biophysical research, derivatives of this compound are used in the development of molecular probes. Dobrynin et al. (2021) suggested a new method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable radical used in magnetic resonance imaging and spectroscopy (Dobrynin et al., 2021).
Maillard-type Reactions
Hofmann (2005) studied the formation of colored compounds through Maillard-type reactions involving 2-furaldehyde and amino acids, indicating the compound's role in food chemistry and potential applications in flavor and color development (Hofmann, 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWHHUCJMAPGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380450 | |
| Record name | 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
175136-93-3 | |
| Record name | 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



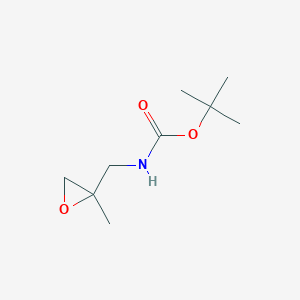

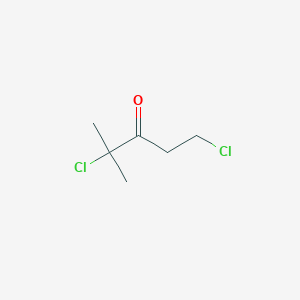

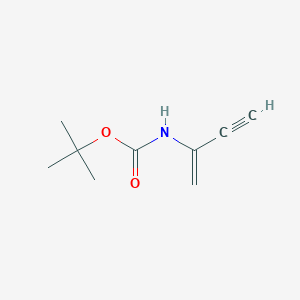
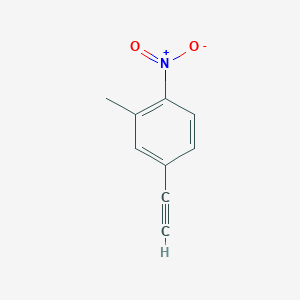

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
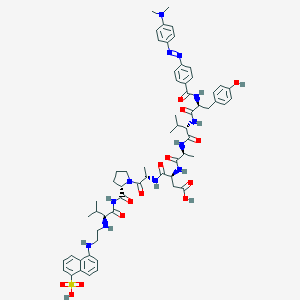
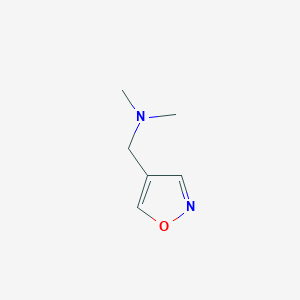
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
